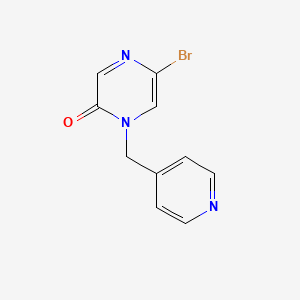

5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one (5-BBrPyz) is an important organic compound that has been used in a wide range of scientific research applications. 5-BBrPyz is a brominated pyrazine derivative that can be synthesized in the laboratory using a variety of methods. In recent years, 5-BBrPyz has been studied for its potential biochemical and physiological effects, as well as its applications in laboratory experiments.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Compounds featuring the pyrazine scaffold, akin to 5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one, play a pivotal role in medicinal chemistry. Pyrazine derivatives are known for their broad range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied for their diverse medicinal properties, showcasing the pyrazine ring's importance in drug discovery processes. Such compounds are utilized as building blocks for developing drug-like candidates with a wide spectrum of medicinal properties (Cherukupalli et al., 2017).

Organometallic Chemistry and Catalysis

The utility of pyrazine derivatives extends into the realm of organometallic chemistry and catalysis. For example, hydridotris(pyrazolyl)borato complexes of Group 5 metals have been studied for their physico-chemical properties and potential applications in modeling metalloprotein interactions and catalysis (Etienne, 1996). Furthermore, pyrazines play a significant role in the synthesis of complex compounds, highlighting their versatility and applicability in developing novel catalytic systems.

Synthetic Pathways and Green Chemistry

The synthesis of pyranopyrimidine scaffolds, closely related to the chemical structure of interest, emphasizes the significance of hybrid catalysts in creating complex organic molecules. These catalysts facilitate one-pot multicomponent reactions, showcasing the efficiency and environmental benefits of using such methodologies in organic synthesis. The application of green solvents and catalyst-/solvent-free conditions aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes (Parmar et al., 2023).

Propiedades

IUPAC Name |

5-bromo-1-(pyridin-4-ylmethyl)pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-9-7-14(10(15)5-13-9)6-8-1-3-12-4-2-8/h1-5,7H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDVBFDUXLDKTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN2C=C(N=CC2=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2916708.png)

![3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B2916709.png)

![[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2916724.png)

![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![1-[(3-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2916727.png)